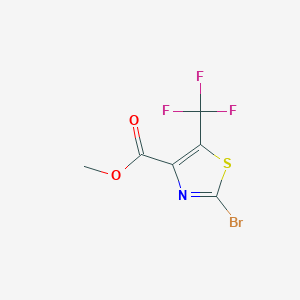

Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-bromo-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(6(8,9)10)14-5(7)11-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJRHIPAJUQICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H5BrF3NO2S

- Molecular Weight : Approximately 304.08 g/mol

- CAS Number : 1936049-54-5

The compound features a thiazole ring with a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better cell membrane penetration.

Antitumor Activity

The compound has shown promising anticancer activity in vitro. In studies involving cancer cell lines, it exhibited significant cytotoxic effects. For instance, it was evaluated alongside other thiazole derivatives and showed lower IC50 values compared to standard chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis indicated that the thiazole ring is critical for its cytotoxic activity .

Table 1: Summary of Antitumor Activity

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Doxorubicin | A-431 | Reference Value |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. This compound can interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .

Case Studies and Research Findings

- Anticancer Studies : In a study conducted on various thiazole derivatives, this compound was identified as one of the most potent compounds against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-withdrawing groups was found to enhance its activity significantly .

- Enzyme Inhibition : The compound has been used in studies exploring enzyme inhibition mechanisms, particularly against enzymes involved in cancer progression. Its ability to form stable complexes with biological macromolecules has been highlighted as a key factor in its inhibitory effects .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate is recognized for its potential as a key intermediate in the synthesis of novel therapeutic agents. Its structural characteristics allow it to participate in reactions that yield compounds with significant biological activity.

- Anticancer Activity : Research has shown that thiazole derivatives, including those containing the methyl 2-bromo-5-(trifluoromethyl)thiazole moiety, exhibit promising anticancer properties. For instance, a study demonstrated that certain thiazole-based compounds showed selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating strong inhibitory effects on cell proliferation .

- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance potency and selectivity against specific cancer types .

Agricultural Chemistry

The compound is also utilized in formulating agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a variety of pests.

- Pesticidal Efficacy : Studies indicate that thiazole derivatives can demonstrate significant insecticidal and fungicidal activities. The incorporation of the trifluoromethyl group is crucial for increasing the lipophilicity and metabolic stability of these agrochemicals, thereby improving their efficacy in field applications .

Material Science

In material science, this compound serves as an important building block for synthesizing advanced materials.

- Polymer Applications : The compound can be integrated into polymer matrices to enhance thermal stability and chemical resistance. This property is particularly beneficial for developing coatings and electronic materials that require durability under various environmental conditions .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published by Evren et al. (2019), several thiazole derivatives were synthesized and tested for anticancer properties. The results indicated that derivatives containing the methyl 2-bromo-5-(trifluoromethyl)thiazole structure exhibited selective toxicity towards human cancer cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Agricultural Applications

A recent investigation focused on developing new agrochemical formulations utilizing thiazole derivatives. The study highlighted the effectiveness of methyl 2-bromo-5-(trifluoromethyl)thiazole-based pesticides against common agricultural pests, demonstrating enhanced performance compared to existing products on the market due to improved metabolic stability and efficacy attributed to the trifluoromethyl substitution .

Comparison with Similar Compounds

Structural Analogues with Substituted Halogens and Functional Groups

Key structural analogues differ in halogen placement, substituent groups, or ester moieties, influencing reactivity and applications:

Analysis :

- Halogen vs. Amino Groups: Replacing bromine with an amino group (e.g., 4-(trifluoromethyl)thiazol-2-amine) reduces electrophilicity, making the compound less reactive in cross-coupling reactions but more suitable for hydrogen bonding in drug design .

- Trifluoromethyl vs. Methyl : The CF₃ group (electron-withdrawing) increases acidity at adjacent positions compared to CH₃, altering regioselectivity in reactions .

- Ester Variations : Methyl esters (as in the target compound) hydrolyze slower than ethyl esters, affecting prodrug strategies .

Preparation Methods

Chlorination of Trifluoroacetyl Acetoacetate Derivatives

Chlorosulfuric acid selectively chlorinates the α-position of trifluoroacetyl acetoacetate ethyl ester at -15°C to -5°C. Key parameters include:

Thioacetamide-Mediated Cyclization

The chlorinated intermediate undergoes cyclization in ethanol with thioacetamide (1.02–1.06:1 molar ratio to chlorinated ester). Ethanol acts as both solvent and proton donor, eliminating the need for toxic dehydrating agents. Reaction conditions:

Bromination at the C2 Position

Introducing bromine at the thiazole’s C2 position requires precise electrophilic substitution. N-Bromosuccinimide (NBS) in dichloromethane at 0°C is a preferred method, though alternative approaches exist:

Direct Bromination Using NBS

Catalytic Bromination with Lewis Acids

AlCl3 or FeCl3 (5 mol%) enhances regioselectivity:

Esterification and Final Functionalization

The methyl ester group is introduced via two primary routes:

Direct Esterification of Carboxylic Acid Intermediates

Transesterification of Ethyl Esters

Industrial-Scale Optimization

Large-scale production emphasizes continuous flow chemistry and waste reduction:

Continuous Flow Reactors

Solvent and Catalyst Recycling

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-5-(trifluoromethyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving brominated and trifluoromethylated precursors. For example, similar thiazole derivatives are prepared by refluxing intermediates with thionyl chloride, followed by recrystallization (e.g., ethanol) to isolate the product . Optimization may involve adjusting reaction time, temperature, and stoichiometry of halogenating agents to enhance yield and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard for structural elucidation. Key parameters include bond lengths (e.g., C-Br ~1.89 Å, C=O ~1.21 Å) and dihedral angles between the thiazole ring and substituents (e.g., coplanarity with phenyl groups in analogs) . Spectroscopic methods (NMR, IR) complement crystallographic data, with -NMR critical for characterizing trifluoromethyl groups.

Q. What is the reactivity profile of the bromo substituent in this compound?

The bromine atom at the 2-position is highly electrophilic, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic substitutions. For example, bromo-thiazoles participate in palladium-catalyzed couplings to introduce aryl or heteroaryl groups, which is valuable in medicinal chemistry .

Advanced Research Questions

Q. How can researchers address unexpected by-product formation during synthesis?

By-products may arise from competing reaction pathways, such as over-halogenation or ring-opening. Techniques like HPLC-MS or in-situ NMR monitoring can identify impurities. Mitigation strategies include optimizing reaction stoichiometry (e.g., controlled thionyl chloride use) and purification via column chromatography with halogen-tolerant stationary phases .

Q. What challenges arise in crystallographic refinement due to heavy atoms (Br, F), and how are they resolved?

Heavy atoms cause strong X-ray absorption and anomalous scattering, complicating data collection. Using high-intensity synchrotron radiation and SHELXL’s absorption correction tools improves refinement. For disordered trifluoromethyl groups, constraints (e.g., AFIX 66) stabilize refinement .

Q. How do electronic effects of the trifluoromethyl and bromo groups influence reactivity in drug-discovery applications?

The electron-withdrawing trifluoromethyl group enhances thiazole ring stability and modulates π-π stacking in target binding. Bromine’s steric bulk and electronegativity direct regioselective functionalization. Computational studies (DFT) can predict sites for electrophilic/nucleophilic attacks .

Q. What methodologies improve the hydrolysis of the methyl ester to the carboxylic acid derivative?

Controlled alkaline hydrolysis (e.g., NaOH in ethanol/water at 358 K) followed by acidification (HCl) yields the carboxylic acid. Solvent choice (e.g., ethanol vs. methanol) and reaction time balance yield and purity. Monitoring via TLC or LC-MS ensures complete conversion .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs?

Contradictions may stem from varying assay conditions (e.g., solvent polarity, pH). Standardized protocols (e.g., fixed DMSO concentrations in cell-based assays) and orthogonal assays (e.g., SPR vs. enzymatic activity) validate results. Meta-analyses of SAR studies clarify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.